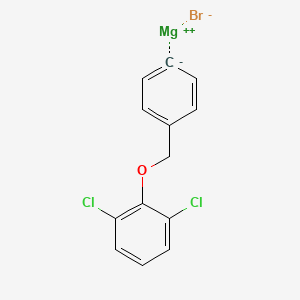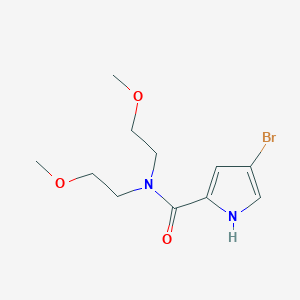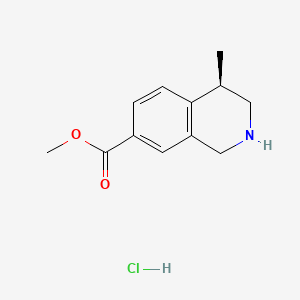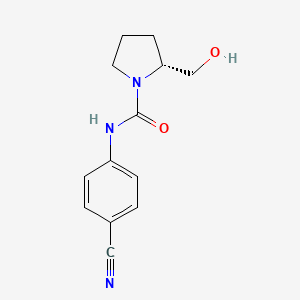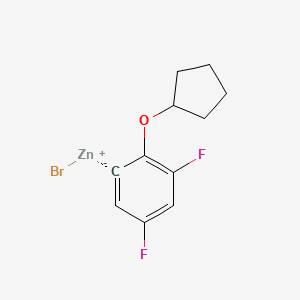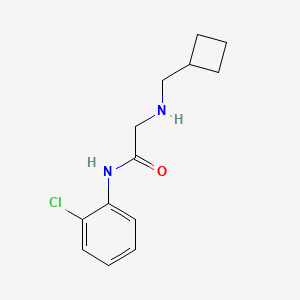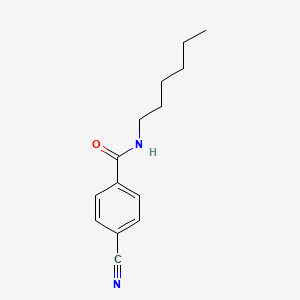
4-cyano-N-hexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-hexylbenzamide is an organic compound with the molecular formula C14H18N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-hexylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-cyanobenzoyl chloride+hexylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-cyanobenzoic acid.
Reduction: 4-aminomethyl-N-hexylbenzamide.
Substitution: 4-nitro-N-hexylbenzamide (from nitration).
Aplicaciones Científicas De Investigación
4-cyano-N-hexylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-hexylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The cyano group can interact with nucleophilic residues in proteins, while the hexyl chain provides hydrophobic interactions that stabilize the binding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-cyano-N-methylbenzamide
- 4-cyano-N-ethylbenzamide
- 4-cyano-N-propylbenzamide
Uniqueness
4-cyano-N-hexylbenzamide is unique due to its longer hexyl chain, which can enhance its hydrophobic interactions and potentially improve its binding affinity in biological systems. This makes it a valuable compound for studying structure-activity relationships and designing new molecules with improved properties.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
4-cyano-N-hexylbenzamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-10-16-14(17)13-8-6-12(11-15)7-9-13/h6-9H,2-5,10H2,1H3,(H,16,17) |
Clave InChI |
ISXQKQZKIKHVNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



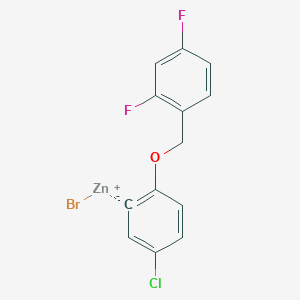
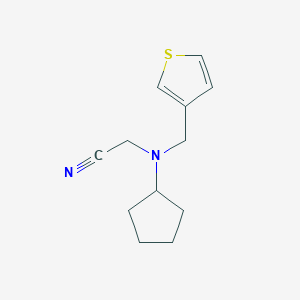

![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
